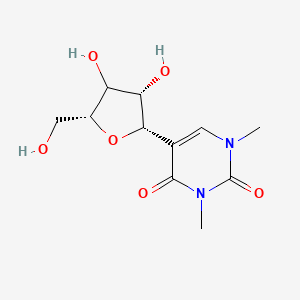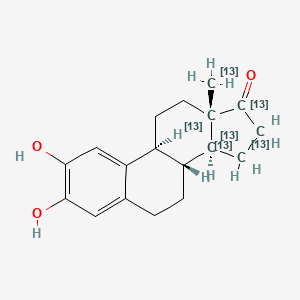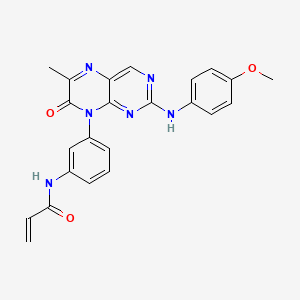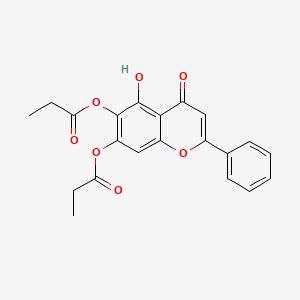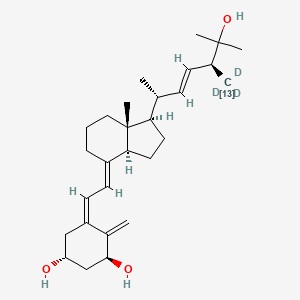![molecular formula C16H20N2O4 B12407739 1-hydroxy-1-[[(5'S)-5'-hydroxy-2',5',7'-trimethyl-4'-oxospiro[cyclopropane-1,6'-indene]-1'-yl]methyl]urea CAS No. 2412580-47-1](/img/structure/B12407739.png)
1-hydroxy-1-[[(5'S)-5'-hydroxy-2',5',7'-trimethyl-4'-oxospiro[cyclopropane-1,6'-indene]-1'-yl]methyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-hydroxy-1-[[(5’S)-5’-hydroxy-2’,5’,7’-trimethyl-4’-oxospiro[cyclopropane-1,6’-indene]-1’-yl]methyl]urea is a complex organic compound with a unique spirocyclic structure This compound features a cyclopropane ring fused to an indene moiety, which is further functionalized with hydroxy and urea groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-hydroxy-1-[[(5’S)-5’-hydroxy-2’,5’,7’-trimethyl-4’-oxospiro[cyclopropane-1,6’-indene]-1’-yl]methyl]urea typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclopropanation of an indene derivative, followed by functionalization with hydroxy and urea groups. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the cyclopropanation reaction. Subsequent steps may involve oxidation and urea formation under controlled conditions to achieve the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-hydroxy-1-[[(5’S)-5’-hydroxy-2’,5’,7’-trimethyl-4’-oxospiro[cyclopropane-1,6’-indene]-1’-yl]methyl]urea undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The urea group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the urea group under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield ketones or aldehydes, while reduction can produce primary or secondary alcohols.
Wissenschaftliche Forschungsanwendungen
1-hydroxy-1-[[(5’S)-5’-hydroxy-2’,5’,7’-trimethyl-4’-oxospiro[cyclopropane-1,6’-indene]-1’-yl]methyl]urea has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism of action of 1-hydroxy-1-[[(5’S)-5’-hydroxy-2’,5’,7’-trimethyl-4’-oxospiro[cyclopropane-1,6’-indene]-1’-yl]methyl]urea involves its interaction with specific molecular targets and pathways. The hydroxy and urea groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the spirocyclic structure may interact with enzymes and receptors, modulating their function and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
S-(+)-5-(1-Hydroxy-1-methylethyl)-2-methyl-2-cyclohexen-1-one: This compound has a similar hydroxy and cyclopropane structure but lacks the spirocyclic indene moiety.
1-Hydroxy-1-cyclopropanecarboxylic acid: This compound shares the cyclopropane ring but has different functional groups and lacks the spirocyclic structure.
Uniqueness
1-hydroxy-1-[[(5’S)-5’-hydroxy-2’,5’,7’-trimethyl-4’-oxospiro[cyclopropane-1,6’-indene]-1’-yl]methyl]urea is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
2412580-47-1 |
|---|---|
Molekularformel |
C16H20N2O4 |
Molekulargewicht |
304.34 g/mol |
IUPAC-Name |
1-hydroxy-1-[[(5'S)-5'-hydroxy-2',5',7'-trimethyl-4'-oxospiro[cyclopropane-1,6'-indene]-1'-yl]methyl]urea |
InChI |
InChI=1S/C16H20N2O4/c1-8-6-10-12(11(8)7-18(22)14(17)20)9(2)16(4-5-16)15(3,21)13(10)19/h6,21-22H,4-5,7H2,1-3H3,(H2,17,20)/t15-/m1/s1 |
InChI-Schlüssel |
VWMPVAZEBAKLFR-OAHLLOKOSA-N |
Isomerische SMILES |
CC1=C(C2=C(C3(CC3)[C@](C(=O)C2=C1)(C)O)C)CN(C(=O)N)O |
Kanonische SMILES |
CC1=C(C2=C(C3(CC3)C(C(=O)C2=C1)(C)O)C)CN(C(=O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1S)-3-amino-1-(hexanoylamino)-3-oxopropyl]boronic acid](/img/structure/B12407659.png)

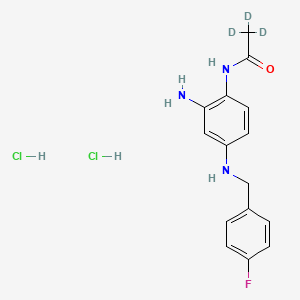
![N-cycloheptyl-2-[(5-fluoro-4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B12407689.png)
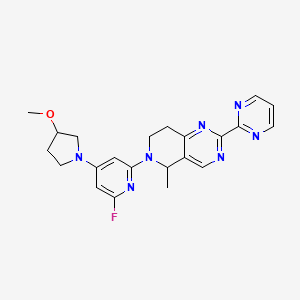
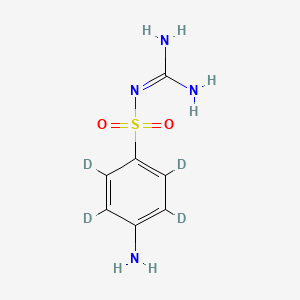
![2-[(E,3Z)-3-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-2-ylidene]prop-1-enyl]-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]indol-1-ium-5-sulfonate](/img/structure/B12407704.png)
